molecular formula C16H20N2O3 B1299222 Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine CAS No. 510723-54-3

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine

Cat. No.: B1299222
CAS No.: 510723-54-3
M. Wt: 288.34 g/mol
InChI Key: SWIXGMSXICJHEP-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that features a pyridine ring attached to a benzylamine moiety, which is further substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the following steps:

    Formation of the Benzylamine Moiety: The starting material, 2,3,4-trimethoxybenzaldehyde, is subjected to reductive amination with pyridin-3-ylmethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-ylmethyl-(2,3,4-trimethoxy-phenyl)-amine: Similar structure but with a phenyl ring instead of a benzyl group.

    Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-alcohol: Similar structure but with an alcohol group instead of an amine.

Uniqueness

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is unique due to the presence of both a pyridine ring and a benzylamine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-pyridin-3-yl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-19-14-7-6-13(15(20-2)16(14)21-3)11-18-10-12-5-4-8-17-9-12/h4-9,18H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIXGMSXICJHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC2=CN=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192547
Record name 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-54-3
Record name 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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